Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride
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Overview
Description
Spiro[1-azabicyclo[222]octane-3,2’-oxane]-4’-amine;dihydrochloride is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system fused with an oxane ring
Mechanism of Action
Target of Action
The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is the alpha 7 nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride acts as a potent full agonist at the alpha 7 nicotinic receptor . It binds to the receptor and triggers a response, leading to the opening of ion channels and the flow of ions across the cell membrane .
Biochemical Pathways
The activation of the alpha 7 nicotinic receptor leads to the influx of calcium ions, which can then trigger various downstream effects, including the activation of intracellular signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of Spiro[1-azabicyclo[22Similar compounds are known to have significant potential in the field of drug discovery . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability and pharmacokinetic profile.
Result of Action
The activation of the alpha 7 nicotinic receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride can lead to various cellular effects, depending on the specific cell type and the intracellular pathways that are activated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the reaction of a suitable azabicyclo compound with an oxane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Comparison with Similar Compounds
Similar Compounds
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride: This compound shares a similar spiro structure but differs in the presence of an oxirane ring instead of an oxane ring.
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]: This compound is a conformationally restricted analogue of acetylcholine and acts as a selective agonist at the alpha 7 nicotinic acetylcholine receptor.
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is unique due to its specific spiro structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c12-10-3-6-14-11(7-10)8-13-4-1-9(11)2-5-13;;/h9-10H,1-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDIVBTSVYYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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